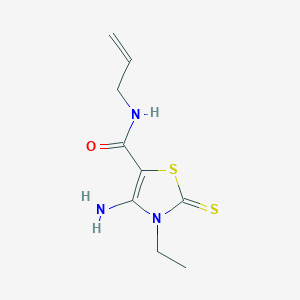![molecular formula C17H23N3OS B11596119 (5Z)-5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596119.png)
(5Z)-5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[4-(ジエチルアミノ)ベンジリデン]-3-プロピル-2-チオキソイミダゾリジン-4-オンは、ベンジリデン基、ジエチルアミノ基、およびチオキソイミダゾリジン-4-オンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(5Z)-5-[4-(ジエチルアミノ)ベンジリデン]-3-プロピル-2-チオキソイミダゾリジン-4-オンの合成は、通常、4-(ジエチルアミノ)ベンズアルデヒドと3-プロピル-2-チオキソイミダゾリジン-4-オンを特定の反応条件下で縮合させることにより行われます。この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基と、エタノールまたはメタノールなどの適切な溶媒の存在下で行われます。反応混合物を数時間還流して、完全な縮合を確実にします。
工業生産方法
工業的な設定では、(5Z)-5-[4-(ジエチルアミノ)ベンジリデン]-3-プロピル-2-チオキソイミダゾリジン-4-オンの生産は、大規模なバッチまたは連続フロープロセスを含む場合があります。自動反応器の使用と、温度、圧力、反応物の濃度などの反応パラメータの精密な制御により、最終製品の高収率と純度が確保されます。
化学反応の分析
反応の種類
(5Z)-5-[4-(ジエチルアミノ)ベンジリデン]-3-プロピル-2-チオキソイミダゾリジン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体を生成します。
置換: この化合物は、求核置換反応を起こすことができ、アミンやチオールなどの求核剤が特定の官能基を置換します。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。通常、無水溶媒中で。
置換: アミン、チオール。多くの場合、触媒の存在下または穏やかな加熱下で。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: 官能基が変化した還元誘導体。
置換: 新しい官能基を持つ置換誘導体。
科学的研究の応用
(5Z)-5-[4-(ジエチルアミノ)ベンジリデン]-3-プロピル-2-チオキソイミダゾリジン-4-オンは、科学研究において幅広い応用範囲があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗ウイルス性などの生物活性化合物の可能性について調査されています。
医学: 抗がん剤や神経疾患の治療における可能性のある治療用途について探求されています。
産業: その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
作用機序
(5Z)-5-[4-(ジエチルアミノ)ベンジリデン]-3-プロピル-2-チオキソイミダゾリジン-4-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合することで、その活性を調節することがあります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん作用を発揮する可能性があります。さらに、この化合物のチオキソイミダゾリジン-4-オンコアは、酸化ストレスとアポトーシスに関与する細胞経路と相互作用する可能性があります。
類似の化合物との比較
類似の化合物
酢酸エチル: エステル官能基が類似した、広く使用されている化学中間体。
リンゲル液: 乳酸塩やその他のイオンを含み、輸液療法に使用される医療用溶液。
独自性
(5Z)-5-[4-(ジエチルアミノ)ベンジリデン]-3-プロピル-2-チオキソイミダゾリジン-4-オンは、ベンジリデン基、ジエチルアミノ基、チオキソイミダゾリジン-4-オンコアの組み合わせにより、ユニークです。この独特の構造は、他の類似化合物とは異なる、特定の化学的および生物学的特性を与えます。
類似化合物との比較
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds are derived from marine organisms and have anticoagulant properties.
Uniqueness: (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a diethylamino group and a sulfanylideneimidazolidinone core, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C17H23N3OS |
|---|---|
分子量 |
317.5 g/mol |
IUPAC名 |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H23N3OS/c1-4-11-20-16(21)15(18-17(20)22)12-13-7-9-14(10-8-13)19(5-2)6-3/h7-10,12H,4-6,11H2,1-3H3,(H,18,22)/b15-12- |
InChIキー |
BMQDCHIKVQJGAE-QINSGFPZSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(CC)CC)/NC1=S |
正規SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B11596036.png)


![2-amino-4-(4-methoxy-3-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11596056.png)
![3,4-Bis[(phenoxyacetyl)amino]benzoic acid](/img/structure/B11596059.png)
![7-[(3-Methoxyphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B11596062.png)
![(5Z)-2-(3-methylphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596083.png)
![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596084.png)
![ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11596090.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B11596096.png)
![((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11596097.png)
![4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11596100.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11596112.png)
